Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

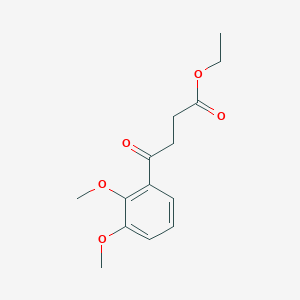

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established organic chemistry naming conventions. The official International Union of Pure and Applied Chemistry name is ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate, which precisely describes the molecular structure and functional group arrangement. This nomenclature systematically identifies the compound as an ethyl ester of 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid, clearly indicating the presence of the ethyl ester group, the ketone functionality at the fourth carbon position, and the dimethoxy-substituted phenyl substituent.

The structural representation of this compound reveals a complex molecular architecture comprising multiple functional groups. The molecular formula has been consistently reported as Carbon fourteen Hydrogen eighteen Oxygen five across multiple authoritative sources. The compound features a butanoate backbone with a ketone group at the fourth carbon position, an ethyl ester terminus, and a 2,3-dimethoxyphenyl substituent attached to the ketone carbon. The phenyl ring contains two methoxy groups positioned at the second and third carbon atoms, creating a specific substitution pattern that influences the compound's chemical and physical properties.

The Simplified Molecular Input Line Entry System representation provides a concise structural description: O=C(OCC)CCC(C1=CC=CC(OC)=C1OC)=O. This notation clearly illustrates the connectivity between atoms and functional groups, showing the ethyl ester group (OCC), the methylene bridge (CCC), the ketone functionality (C=O), and the dimethoxy-substituted phenyl ring. The structural arrangement creates a molecule with distinct chemical domains that can participate in various chemical reactions and interactions.

Alternative Chemical Designations and Registry Identifiers (Chemical Abstracts Service 898758-05-9)

The primary Chemical Abstracts Service registry number for this compound is 898758-05-9, which serves as the definitive identifier for this compound in chemical databases and literature. This registry number has been consistently associated with the compound across multiple chemical suppliers and research institutions, establishing its reliability as a standard identification marker. The Chemical Abstracts Service number ensures unambiguous identification of the compound in scientific communications and commercial transactions.

Alternative designations for this compound include various systematic names that reflect different naming conventions and historical usage. The compound has been referenced as this compound in commercial chemical catalogs and research publications. Additionally, the compound appears in chemical databases under the designation Benzenebutanoic acid, 2,3-dimethoxy-gamma-oxo-, ethyl ester, which represents an alternative systematic naming approach. The molecular descriptor MFCD02261458 serves as another unique identifier in chemical databases, particularly those maintained by commercial chemical suppliers.

Properties

IUPAC Name |

ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-13(16)9-8-11(15)10-6-5-7-12(17-2)14(10)18-3/h5-7H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHLTDNXPLOWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645806 | |

| Record name | Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-05-9 | |

| Record name | Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(2,3-dimethoxyphenyl)-4-oxobutyric acid+ethanolacid catalystethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(2,3-dimethoxyphenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as Michael addition and Claisen condensation. For example, it has been successfully used in the synthesis of biologically active compounds by introducing functional groups that enhance pharmacological activity .

Synthesis of Heterocycles

The compound is also employed in the synthesis of heterocyclic compounds, which are crucial in drug development. Its reactivity allows for the formation of various heterocycles through cyclization reactions, contributing to the development of new therapeutic agents .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Nanomaterials Development

Recent studies have investigated the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions has led to applications in catalysis and sensor technology, where it acts as a stabilizing agent for nanoparticles .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Observations :

- For instance, highlights how bulky substituents on benzodiazepine cores influence regioselectivity during acylation .

- Electronic Effects : Methoxy groups are electron-donating, activating the phenyl ring toward electrophilic substitution. In contrast, chloro substituents (e.g., 3,5-dichloro derivative) deactivate the ring .

- Commercial Availability : Derivatives like the 3,4-dimethoxy and 3,5-dichloro variants have higher supplier counts (11 and 10, respectively), suggesting broader industrial use compared to the 2,3-dimethoxy analog .

Physicochemical Properties

- Solubility and Boiling Points : Methoxy-substituted derivatives generally exhibit higher polarity and boiling points compared to chloro or methyl analogs. For example, Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate has a molar mass of 236.26 g/mol , while the dichloro derivative (275.13 g/mol) is heavier but less polar .

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes the Biginelli reaction, where 2,3-dimethoxybenzaldehyde is reacted with ethyl acetoacetate and urea in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions. The reaction yields the desired compound, characterized by techniques such as FTIR, HRESIMS, and NMR spectroscopy .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains, indicating potential as a lead compound for antibiotic development. The structure-activity relationship (SAR) analysis suggests that the methoxy substituents enhance its solubility and bioactivity .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases . The compound's IC50 values in these assays suggest moderate potency compared to established chemotherapeutics .

Anti-inflammatory Effects

This compound has also shown anti-inflammatory activity in preclinical models. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This property positions it as a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

- Antibacterial Study : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL .

- Cytotoxicity Assay : In a cytotoxicity assay against HeLa and MCF7 cell lines, this compound demonstrated IC50 values of approximately 15 µM and 20 µM respectively, suggesting significant potential as an anticancer agent .

- Anti-inflammatory Model : In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups, indicating its potential therapeutic role in managing inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| Compound A (e.g., Gossypol) | High | High | Moderate |

| Compound B (e.g., Curcumin) | Moderate | High | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate, and how do reaction parameters impact yield?

- Methodological Answer : Common routes include condensation of 3-(2,3-dimethoxybenzoyl)propionic acid with ethanol, achieving yields up to 99%, and diazo-based coupling methods (e.g., using diazoethyl acetate), yielding ~74% . Reaction optimization hinges on solvent polarity (e.g., THF vs. DCM), temperature control (25–80°C), and catalysts (e.g., acidic or enzymatic). Comparative studies of substituent effects (e.g., bromo vs. methoxy groups) suggest electron-withdrawing groups may slow ketone formation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the ethyl ester triplet (~1.2 ppm for CH3, ~4.1 ppm for CH2) and aromatic protons from the 2,3-dimethoxyphenyl group (6.8–7.5 ppm). The carbonyl (C=O) resonance appears at ~170 ppm in 13C NMR.

- IR Spectroscopy : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 294.3 (C14H18O5) .

Q. How can researchers validate purity and identify byproducts during synthesis?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to separate impurities. GC-MS aids in detecting volatile byproducts (e.g., unreacted starting materials). TLC (silica gel, ethyl acetate/hexane) provides rapid purity assessment, with UV/iodine visualization .

Advanced Research Questions

Q. How do the 2,3-dimethoxy substituents influence regioselectivity in downstream functionalization reactions?

- Methodological Answer : The 2,3-dimethoxy groups create steric hindrance and electronic effects. For example, in acylation reactions, the ortho-methoxy groups block electrophilic attack at the phenyl ring’s C-2/C-3 positions, directing reactions to the C-4 position. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in spectral data for novel derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for distinguishing regioisomers.

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated in studies of sterically hindered benzodiazepines .

- Comparative Analysis : Cross-reference with spectral databases of structurally related compounds (e.g., ethyl 4-(4-bromophenyl)-4-oxobutyrate) .

Q. How can substituent effects (e.g., methoxy vs. halogen) be systematically studied to optimize bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying substituents (e.g., 3,4-dimethoxy vs. 3,5-dichloro) and evaluate biological activity (e.g., enzyme inhibition assays).

- Computational Docking : Predict binding interactions using software like AutoDock Vina, focusing on substituent interactions with target protein pockets .

- Thermodynamic Analysis : Measure substituent effects on solubility (logP) and stability (DSC/TGA) to correlate physicochemical properties with activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Selection : Use asymmetric catalysts (e.g., chiral oxazaborolidines) for enantioselective ketone reductions.

- Process Optimization : Monitor reaction kinetics (e.g., via in-situ FTIR) to avoid racemization at high temperatures.

- Chromatography-Free Purification : Implement crystallization-driven resolution, leveraging solubility differences between enantiomers .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar compounds (e.g., 74% vs. 99%)?

- Methodological Answer :

- Parameter Replication : Verify reaction conditions (e.g., solvent purity, inert atmosphere) from high-yield protocols.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation intermediates) that reduce yield.

- Kinetic Studies : Compare reaction rates under varying temperatures to identify optimal windows for maximum conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.